A Technical Guide to 2-phenyl-4,5,6,7-tetrahydro-2H-indazol-4-one: Synthesis, Characterization, and Applications
A Technical Guide to 2-phenyl-4,5,6,7-tetrahydro-2H-indazol-4-one: Synthesis, Characterization, and Applications
Abstract
The 2-phenyl-4,5,6,7-tetrahydro-2H-indazol-4-one core is a privileged heterocyclic scaffold of significant interest in medicinal and agricultural chemistry. As a versatile synthetic intermediate, it serves as the foundation for a diverse range of molecules exhibiting potent biological activities. This guide provides an in-depth examination of its chemical structure, a detailed, field-proven protocol for its synthesis via the classical condensation reaction, and a comprehensive overview of the analytical techniques required for its structural elucidation. Furthermore, we explore the significance of this scaffold in modern drug discovery, highlighting its application in developing novel therapeutics targeting cancer, central nervous system (CNS) disorders, and inflammatory diseases.[1][2][3][4] This document is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of this important chemical entity.
Introduction and Molecular Overview
2-phenyl-4,5,6,7-tetrahydro-2H-indazol-4-one is a bicyclic heterocyclic compound. Its structure is characterized by the fusion of a pyrazole ring, substituted with a phenyl group at the N2 position, and a cyclohexanone ring. This unique arrangement provides a rigid, three-dimensional framework that is amenable to further functionalization, making it a valuable building block in synthetic chemistry.
The indazole nucleus is a well-established pharmacophore, and its derivatives are known to possess a wide array of pharmacological properties, including anti-inflammatory, antitumor, and anti-HIV activities.[4] The tetrahydro-indazolone variant, specifically, has emerged as a key scaffold in the development of targeted therapeutics. Research has demonstrated that derivatives of this core structure can act as potent and selective ligands for sigma-1 and sigma-2 receptors, which are implicated in various CNS diseases and cancer.[1][5] Moreover, this scaffold has been instrumental in creating inhibitors for human dihydroorotate dehydrogenase (DHODH), a critical enzyme in the pyrimidine synthesis pathway and a target for treating rheumatoid arthritis and cancer.[2][6][7]
This guide aims to consolidate the fundamental knowledge surrounding 2-phenyl-4,5,6,7-tetrahydro-2H-indazol-4-one, providing a robust resource for scientists working on the synthesis and application of novel indazole-based compounds.
Chemical Structure and Properties
The foundational structure combines aromatic and aliphatic features, which contributes to the favorable physicochemical properties, such as solubility and metabolic stability, observed in many of its derivatives.[1][5]
Caption: Synthetic workflow for 2-phenyl-4,5,6,7-tetrahydro-2H-indazol-4-one.
Detailed Experimental Protocol
This protocol is a self-validating system designed for high yield and purity.
Materials:
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1,3-Cyclohexanedione (1.0 eq)
-
Phenylhydrazine (1.05 eq)
-
Glacial Acetic Acid (as solvent)
-
Ethanol (for recrystallization)
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Deionized Water
Procedure:
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1,3-cyclohexanedione (1.0 eq).
-
Solvent Addition: Add glacial acetic acid to the flask until the dione is fully dissolved (approx. 5-10 mL per gram of dione).
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Reagent Addition: Slowly add phenylhydrazine (1.05 eq) to the stirring solution at room temperature. The addition is often exothermic.
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Reflux: Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
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Isolation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath. Pour the cooled mixture into a beaker of cold deionized water. A precipitate should form.
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Filtration: Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove residual acetic acid.
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Purification: Recrystallize the crude product from hot ethanol to yield the pure 2-phenyl-4,5,6,7-tetrahydro-2H-indazol-4-one as a crystalline solid.
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Drying: Dry the purified product under vacuum.
Structural Elucidation
Confirmation of the chemical structure is achieved through a combination of standard spectroscopic techniques. The data presented below are predicted values based on the known structure and published data for analogous compounds. [1][8][9] Table 2: Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | δ 7.2-7.9 ppm (m, 5H, Ar-H); δ 2.8-3.0 ppm (t, 2H, CH₂); δ 2.4-2.6 ppm (t, 2H, CH₂); δ 2.0-2.2 ppm (quint, 2H, CH₂) |
| ¹³C NMR | δ ~195 ppm (C=O); δ ~150-155 ppm (C=N); δ ~140 ppm (Ar-C); δ ~120-130 ppm (Ar-CH); δ ~20-40 ppm (Aliphatic CH₂) |
| Mass Spec (ESI) | [M+H]⁺ at m/z = 213.10 |
| IR (KBr, cm⁻¹) | ~1650-1670 (C=O stretch, ketone); ~1590-1610 (C=N stretch); ~1490-1550 (N-N stretch); ~3050 (Ar C-H stretch); ~2950 (Aliphatic C-H stretch) |
Applications in Drug Discovery and Research
The tetrahydroindazole scaffold is a cornerstone in the design of new bioactive molecules due to its structural rigidity and synthetic tractability. Its ability to present substituents in a well-defined spatial orientation allows for precise interaction with biological targets.
Key Therapeutic Areas
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Oncology: Derivatives have shown potent activity as inhibitors of human dihydroorotate dehydrogenase (DHODH), an emerging and attractive target for cancer therapy. [2][7]DHODH inhibition disrupts the de novo pyrimidine synthesis pathway, which is crucial for the proliferation of cancer cells.
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Neuroscience: The scaffold is central to the development of high-affinity ligands for sigma-1 and sigma-2 receptors. [1][5]These receptors are implicated in a variety of CNS disorders, including neurodegenerative diseases and psychiatric conditions, making these ligands valuable as both therapeutic leads and chemical probes.
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Inflammatory Diseases: As DHODH is also a validated target for autoimmune disorders like rheumatoid arthritis and multiple sclerosis, tetrahydroindazole-based inhibitors are being actively investigated in this area. [2][7]* Agrochemicals: Certain substituted 2-phenyl-4,5,6,7-tetrahydro-2H-indazole derivatives have been synthesized and evaluated as potent herbicides for use in agriculture, demonstrating the versatility of the core structure beyond medicine. [3]
Caption: The relationship between the core scaffold and its major application areas.
Conclusion
2-phenyl-4,5,6,7-tetrahydro-2H-indazol-4-one represents a molecule of significant synthetic utility and pharmacological potential. Its straightforward synthesis and the proven biological relevance of its derivatives establish it as a high-value scaffold for further research and development. The insights provided in this guide—from a robust synthetic protocol to an overview of its applications—are intended to empower researchers to leverage this versatile chemical entity in their pursuit of novel scientific discoveries. Future work will likely focus on expanding the chemical space around this core, exploring new biological targets, and optimizing the pharmacokinetic properties of its derivatives for preclinical and clinical development.
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